molecular formula C30H50O4 B150003 Bryodulcosigenin CAS No. 4965-97-3

Bryodulcosigenin

Cat. No.: B150003
CAS No.: 4965-97-3
M. Wt: 474.7 g/mol
InChI Key: FPMQKXQOBKDVHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from the roots of Bryonia dioca . It primarily targets intestinal epithelial cells and alveolar epithelial cells . These cells play a crucial role in maintaining the integrity of the intestinal and alveolar barriers, respectively .

Mode of Action

BDG interacts with its targets by inhibiting the degradation of tight junction proteins (occludin and ZO-1) and suppressing the elevated apoptosis seen in intestinal epithelial cells . It also attenuates damage in alveolar epithelial cells co-cultured with intestinal epithelial cells under inflammatory conditions .

Biochemical Pathways

BDG affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a multiprotein complex responsible for the activation of inflammatory responses . BDG also modulates the TGF-β1/Smad2/3 signaling pathways , which are involved in the regulation of cell growth and differentiation .

Pharmacokinetics

It’s known that bdg is administered orally at a dose of 10 mg/kg/day

Result of Action

BDG has marked anti-inflammatory effects . It significantly improves colon length, disease activity index, and alleviates colonic histopathological damage in dextran sulfate sodium (DSS)-induced colitis mice . BDG also prevents the symptoms of respiratory disorders and represses alveolar inflammation .

Action Environment

The action of BDG is influenced by the inflammatory conditions under which the cells are cultured . In the presence of inflammation, BDG exhibits protective effects against tissue damage . .

Biochemical Analysis

Biochemical Properties

Bryodulcosigenin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate bleomycin-induced pulmonary fibrosis in mice, as evidenced by characteristic structural changes in histopathology, increased collagen deposition, and reduced survival and weight of mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to improve the abnormal increased expressions of TGF-β1, p-Smad2/3, α-SMA, COL-I, and NOX4 and decreased expressions for Sirt1 and p-AMPK . Molecular docking technology also revealed the potential of this compound to activate AMPK .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed that the protective effects of this compound (10 mg/kg/day, for 14 days) against TGF-β1-stimulated mouse alveolar epithelial MLE-12 cells and bleomycin-induced pulmonary fibrosis in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bryodulcosigenin is typically extracted from the roots of Bryonia dioica and Siratia grosvenori using organic solvents . The extraction process involves drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Comparison with Similar Compounds

Properties

IUPAC Name

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMQKXQOBKDVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-97-3
Record name Bryodulcosigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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